Validamycin E

Description

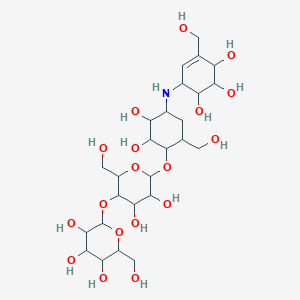

Structure

2D Structure

Properties

IUPAC Name |

2-[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(14(33)17(36)13(7)32)27-10-2-8(4-29)23(19(38)15(10)34)44-26-22(41)20(39)24(12(6-31)43-26)45-25-21(40)18(37)16(35)11(5-30)42-25/h1,8-41H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZAIRLAOKNKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925571 | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-71-4 | |

| Record name | Validamycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Validamycin E Biosynthesis and Genetic Regulation

Elucidation of the Validamycin Biosynthetic Pathway

The pathway leading to Validamycin E is intricate, beginning with a central C7 sugar phosphate (B84403) precursor and progressing through several enzymatic modifications. Comparative studies with related compounds, such as acarbose (B1664774), have been instrumental in piecing together the sequence of events.

A significant portion of the validamycin biosynthetic pathway has been mapped to a gene cluster within the Streptomyces hygroscopicus genome, specifically identified in strains like S. hygroscopicus subsp. jinggangensis 5008 asm.orgnih.govasm.orgresearchgate.net. This cluster, approximately 45 kb in length, contains numerous genes, with a subset of around 16 structural genes identified as essential for validamycin production juniperpublishers.comnih.govpsu.edu. The identification of this cluster was aided by using homologous probes, such as the acbC gene from the acarbose biosynthetic pathway, known to be involved in the cyclization of D-sedoheptulose 7-phosphate asm.orgnih.govasm.orgresearchgate.net. Deletion of a substantial fragment (30 kb) from this cluster resulted in a complete loss of validamycin production, confirming its direct involvement asm.orgnih.govasm.orgresearchgate.net.

The biosynthesis of this compound involves a cascade of enzymatic reactions, starting with the cyclization of a central precursor.

The initial step in the validamycin biosynthetic pathway is the cyclization of D-sedoheptulose 7-phosphate (SH7P), a C7 sugar phosphate derived from the pentose (B10789219) phosphate pathway nih.govcore.ac.uknih.gov. This reaction is catalyzed by a cyclitol synthase, specifically ValA, which is homologous to the AcbC protein involved in acarbose biosynthesis asm.orgnih.govasm.orgnih.govpsu.edu. ValA converts D-sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone (B1265091) (EEV) asm.orgnih.govasm.orgnih.govpsu.educore.ac.uknih.gov. Biochemical characterization of heterologously expressed ValA in E. coli confirmed its essential role in this cyclization step asm.orgnih.govasm.org. This initial cyclization is a shared step with the biosynthesis of other related compounds like acarbose, highlighting a common origin for the cyclitol core nih.govcore.ac.uk.

Following the formation of 2-epi-5-epi-valiolone, subsequent modifications are crucial for building the validamycin structure.

Phosphorylation: 2-epi-5-epi-valiolone is phosphorylated by a kinase, identified as ValC, to yield 2-epi-5-epi-valiolone 7-phosphate nih.govcore.ac.uk. ValC shows significant homology to AcbM, a known 2-epi-5-epi-valiolone 7-kinase from the acarbose pathway nih.govcore.ac.uk.

Epimerization and Dehydration: Further steps involve epimerization and dehydration reactions. For instance, 2-epi-5-epi-valiolone can be epimerized to 5-epi-valiolone (B1265255) and then dehydrated to form valienone (B1250258), catalyzed by enzymes like ValK nih.govcore.ac.uk.

Transamination: Valienone is then converted to validone (B1261251) through an anti-addition of hydrogen followed by transamination, likely using glutamate (B1630785) as the nitrogen source, to form validamine (B1683471) nih.govcore.ac.uk. The enzyme ValM is proposed to be involved in this transamination step nih.gov.

Glycosylation: The final step in validamycin A biosynthesis involves the attachment of a glucose moiety to validoxylamine A, catalyzed by the glycosyltransferase ValG (also referred to as VldK) nih.govnih.gov. This reaction yields Validamycin A nih.govnih.gov. Validoxylamine A itself is a pseudodisaccharide intermediate composed of two C7-cyclitol units linked by a C-N bond, with ValL (or VldE) playing a role in its formation plos.orgresearchgate.net.

Several genes within the validamycin biosynthetic cluster have been characterized for their specific roles:

valA: Encodes ValA, a protein homologous to AcbC, which is essential for the initial cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone asm.orgnih.govasm.orgnih.govpsu.edu. Its function is critical for validamycin production asm.orgnih.govasm.org.

valB: Encodes a putative adenyltransferase or sugar nucleotidyltransferase, potentially involved in the activation of glucose or cyclitol intermediates for glycosylation nih.govpsu.edunih.govresearchgate.net. Its inactivation has been shown to be essential for validamycin biosynthesis researchgate.net.

valC: Encodes a kinase, ValC, homologous to AcbM, responsible for phosphorylating 2-epi-5-epi-valiolone to 2-epi-5-epi-valiolone 7-phosphate nih.govcore.ac.uknih.govdokumen.pub. Inactivation of valC abolishes validamycin A production dokumen.pub.

vldI: This gene encodes a glucoamylase. Its inactivation in Streptomyces hygroscopicus var. limoneus led to a significant reduction in Validamycin A yield, suggesting it contributes to productivity by supplying glucose through the hydrolysis of 1,4-alpha-D-glucans nih.gov.

vldE (or ValL): Encodes a protein homologous to trehalose (B1683222) 6-phosphate synthase, ValL (also known as VldE), which is involved in the formation of validoxylamine A, a key intermediate. Gene inactivation studies confirmed its essential role in validamycin and validoxylamine A productivity nih.govplos.orgresearchgate.net. VldE is also indicated to be capable of coupling validoxylamine A and UDP-glucose to generate Validamycin A nih.gov.

Enzymatic Steps and Intermediate Compounds in this compound Formation

Genetic Engineering of Producer Organisms for Enhanced Production

Strategies to enhance this compound production in Streptomyces hygroscopicus have focused on manipulating the biosynthetic gene cluster. One successful approach involved amplifying the entire val gene cluster in tandem using a DNA amplification system. This resulted in multiple copies (three to five) of the gene cluster being integrated into the S. hygroscopicus 5008 genome researchgate.netsigmaaldrich.com. This amplification led to a significant enhancement in Validamycin A production, with a reported 34% increase in titer compared to the wild-type strain researchgate.netsigmaaldrich.com. The genetic stability of these amplified copies was confirmed through Southern blot analysis and fermentation experiments researchgate.netsigmaaldrich.com. Furthermore, increased transcription of structural genes and enhanced ValG enzyme activity were observed in engineered strains, demonstrating the effectiveness of gene cluster amplification as a strategy for improving antibiotic biosynthesis researchgate.netsigmaaldrich.com.

Compound Name List:

this compound

Validamycin A (VAL-A)

Validoxylamine A

2-epi-5-epi-valiolone (EEV)

D-Sedoheptulose 7-phosphate (SH7P)

Valienone

Validone

Validamine

UDP-glucose

2-epi-5-epi-valiolone 7-phosphate

5-epi-valiolone

1-epi-valienol 7-phosphate

1-epi-valienol 1-phosphate

1-epi-valienol 1,7-diphosphate

Validamycin B

Validamycin C

Validamycin D

Validamycin F

Validamycin G

Validoxylamine B

Validoxylamine G

Trehalose

Trehalose-6-phosphate (T6P)

Deoxynivalenol (B1670258) (DON)

Rotihibin

Thaxtomin A

Impact of Regulatory Gene Manipulation (e.g., γ-butyrolactone receptor genes) on Validamycin Yield

The biosynthesis of secondary metabolites in Streptomyces is tightly controlled by complex regulatory networks, often involving signaling molecules and their cognate receptor proteins. In the context of validamycin production, manipulation of regulatory genes has shown promise in enhancing yields.

Studies have identified a SARP-family regulatory gene that positively influences the thermo-regulated biosynthesis of validamycin nih.govnih.gov. Furthermore, research into γ-butyrolactone (GBL) receptor genes has revealed their significant impact on validamycin production. For instance, the tandem deletion of GBL receptor genes in a high-producing industrial strain of Streptomyces hygroscopicus led to a notable increase in both validamycin production and productivity . Exogenous addition of synthetic 1,4-butyrolactone has also been demonstrated to enhance validamycin A production, underscoring the role of these signaling pathways in modulating the metabolic output frontiersin.orgfrontiersin.org.

| Gene Manipulation | Validamycin Production (g/L) | Validamycin Productivity (g/L/d) | Reference |

| Tandem deletion of GBL receptor genes | 24 | 9.7 |

Microbial Conversion and Biotransformation Pathways

Beyond direct biosynthesis, microbial conversion and biotransformation offer alternative strategies for producing valuable validamycin derivatives or their precursors.

Biotransformation of Validamycin A to Validoxylamine A

Validoxylamine A (VAA) is a key precursor in the biosynthesis of Validamycin A, formed by the hydrolysis of the glucose moiety from Validamycin A core.ac.ukebi.ac.uk. This biotransformation can be efficiently achieved using recombinant microorganisms. Specifically, the use of resting cells of Escherichia coli engineered to express β-glucosidase has been reported to convert Validamycin A into Validoxylamine A with high yields ebi.ac.ukresearchgate.netnih.gov. Under optimized conditions, a biotransformation yield of 92% has been achieved ebi.ac.ukresearchgate.netnih.gov.

| Method | Yield (%) | Reference |

| Recombinant E. coli with β-glucosidase | 92 | ebi.ac.ukresearchgate.netnih.gov |

Engineered Shunt Pathways for Valienamine Synthesis

Valienamine is a crucial C7N-aminocyclitol moiety found in Validamycin A and is also a precursor for important antidiabetic drugs like voglibose and acarbose core.ac.uknih.govacs.orgnih.govsjtu.edu.cn. Traditionally, valienamine production involves a complex, multi-step process requiring the synthesis of Validamycin A by Streptomyces followed by degradation by other bacterial species acs.orgsjtu.edu.cn. To simplify this process and improve efficiency, researchers have developed engineered "shunt pathways" for the direct synthesis of valienamine.

One approach involves metabolically engineering Streptomyces hygroscopicus 5008 to accumulate valienone, an intermediate in the validamycin pathway. Subsequently, an engineered aminotransferase, such as the mutant VarB (derived from WecE), is introduced to convert valienone into valienamine. This engineered pathway has demonstrated the production of valienamine at titers of 0.52 mg/L acs.orgsjtu.edu.cn. Another strategy utilized the aminotransferase BtrR from Bacillus circulans to convert valienone into β-valienamine in engineered S. hygroscopicus, achieving yields of 20 mg/L nih.govsjtu.edu.cn. These engineered pathways represent significant advancements in the efficient production of valienamine, a valuable building block for pharmaceutical applications.

| Pathway/Host | Engineered Enzyme | Product | Yield (mg/L) | Reference |

| S. hygroscopicus 5008 shunt pathway | VarB (engineered WecE) | Valienamine | 0.52 | acs.orgsjtu.edu.cn |

| S. hygroscopicus 5008 shunt pathway | BtrR | β-Valienamine | 20 | nih.govsjtu.edu.cn |

Molecular and Cellular Mechanisms of Action of Validamycin E

Trehalase Inhibition and Fungal Metabolism Disruption

Validamycin E functions as a potent inhibitor of trehalase, an enzyme responsible for the breakdown of trehalose (B1683222) into glucose. This inhibition disrupts essential metabolic processes within fungi.

Competitive Inhibition Kinetics of Fungal Trehalase

This compound is structurally analogous to trehalose, allowing it to act as a competitive inhibitor of the enzyme trehalase (EC 3.2.1.28) nih.govtoku-e.commdpi.comtoku-e.comherts.ac.uk. Trehalase catalyzes the hydrolysis of trehalose into two molecules of glucose, a process vital for energy supply, spore germination, and other physiological functions in fungi nih.govtoku-e.comnih.gov. Studies have shown that Validamycin A exhibits potent inhibitory activity against the trehalase of Rhizoctonia solani, with a reported IC50 value of 72 μM medchemexpress.com. Its breakdown product, validoxylamine A, is an even more potent inhibitor mdpi.com. This compound has demonstrated significant inhibition of trehalase activity in various fungal species, including Rhizoctonia cerealis nih.govresearchgate.netmdpi.comresearchgate.net and Aspergillus flavus nih.govmedchemexpress.com.

Impact on Trehalose Degradation and Glucose Metabolism in Fungi

By inhibiting trehalase, this compound disrupts the normal degradation of trehalose. This leads to an accumulation of trehalose within fungal cells mdpi.comnih.govekb.eg, while simultaneously reducing the availability of glucose, a primary energy source. This disruption of the trehalose-glucose balance significantly impacts fungal energy metabolism mdpi.com. The compound effectively blocks the conversion of trehalose to glucose, thereby limiting the substrate for glycolysis and subsequent energy production pathways researchgate.net.

Effects on Pyruvate (B1213749) Production and Associated Metabolic Pathways (e.g., Glycolysis)

The inhibition of trehalase and the subsequent disruption of glucose metabolism by this compound have downstream effects on key metabolic intermediates. Research indicates that this compound can block the glycolytic pathway, leading to a reduction in glucose production and, consequently, a decrease in pyruvate synthesis researchgate.netnih.gov. Pyruvate is a critical precursor for various metabolic pathways, including the biosynthesis of deoxynivalenol (B1670258) (DON), a mycotoxin and virulence factor in fungi like Fusarium graminearum researchgate.netnih.govapsnet.org. Validamycin has been shown to reduce DON production by inhibiting neutral trehalase and decreasing the interaction between neutral trehalase and pyruvate kinase, a crucial enzyme in glycolysis researchgate.netnih.govresearchgate.net.

Broader Cellular and Physiological Effects in Target Organisms

Beyond direct trehalase inhibition, this compound elicits broader cellular responses that contribute to its fungicidal efficacy.

Influence on Ribosome Synthesis and Assembly Pathways

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Known Mechanism |

| This compound | 37248-47-8 | C20H35NO13 | 497.50 | Competitive inhibition of trehalase; disruption of fungal metabolism and ribosome synthesis. |

| Validamycin A | 37248-47-8 | C20H35NO13 | 497.49 | Competitive inhibition of trehalase; disruption of fungal metabolism and ribosome synthesis. |

| Validoxylamine A | N/A | N/A | N/A | Potent competitive inhibitor of trehalase. |

Data Tables

Table 1: this compound's Impact on Fungal Trehalase Activity and Related Pathways

| Fungal Species | Observed Effect | Concentration/Condition | Reference(s) |

| Rhizoctonia solani | Potent inhibitory activity against trehalase | IC50 = 72 μM | medchemexpress.com |

| Rhizoctonia cerealis | Significantly reduces trehalase activity | 5 μg/mL | nih.govresearchgate.netmdpi.comresearchgate.net |

| Rhizoctonia cerealis | Downregulates genes involved in metabolic processes, ribosome biogenesis, and pathogenicity | Treatment with Validamycin | nih.govresearchgate.netmdpi.comresearchgate.net |

| Fusarium graminearum | Inhibits neutral trehalase (FgNTH) and reduces interaction with pyruvate kinase | Treatment with Validamycin A | researchgate.netnih.govresearchgate.net |

| Fusarium graminearum | Decreases pyruvate production and DON biosynthesis | Treatment with Validamycin A | researchgate.netnih.gov |

| Aspergillus flavus | Inhibits trehalase enzymes; increases trehalose levels in conidia; delays conidial germination; decreases adherence | 0.5 - 1 μg/mL | nih.govmedchemexpress.com |

| Bactrocera dorsalis (Insect) | Inhibits trehalase activity; affects synthesis and metabolism of trehalose and chitin | Injection of Validamycin | mdpi.com |

Table 2: Gene Expression Changes Associated with this compound Treatment in R. cerealis

| Pathway/Process | Gene Expression Impact | Specific Genes/Categories Affected | Reference(s) |

| Metabolic Processes | Downregulated | Genes involved in general metabolic processes | nih.govresearchgate.netmdpi.comresearchgate.net |

| Ribosome Biogenesis | Downregulated | Genes related to rRNA processing and maturation, ribosome self-assembly, protein synthesis | nih.govresearchgate.netmdpi.comresearchgate.net |

| MAPK Signaling Pathway | Affected | Genes related to the MAPK signaling pathway | nih.govresearchgate.netmdpi.com |

| Pathogenicity | Downregulated | Genes involved in pathogenicity | nih.govresearchgate.netmdpi.comresearchgate.net |

Phytopathological Research and Agricultural Applications of Validamycin E

Induction of Plant Defense Responses and Systemic Resistance

Activation of Salicylic (B10762653) Acid (SA) and Jasmonic Acid/Ethylene (JA/ET) Signaling Pathways

Validamycin A (VMA) has been demonstrated to activate plant defense responses by modulating crucial phytohormone signaling pathways, notably the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways apsnet.orgnih.govresearchgate.netapsnet.orgnih.gov. Studies conducted on Arabidopsis thaliana revealed that VMA-induced resistance against Pseudomonas syringae was compromised in NahG transgenic plants and partially reduced in npr1 mutants. Concurrently, resistance against Botrytis cinerea was not observed in npr1, jar1, and ein2 mutants, strongly suggesting that VMA triggers plant defense mechanisms that are dependent on both SA and JA/ET signaling, with a significant role for NPR1 apsnet.orgnih.govresearchgate.netapsnet.org. Furthermore, VMA application has been shown to induce reactive oxygen species (ROS) bursts and callose deposition in Arabidopsis thaliana, rice (Oryza sativa L.), and wheat (Triticum aestivum L.). These phenomena are recognized as early indicators of plant defense activation apsnet.orgapsnet.org. The most pronounced effects were observed at a concentration of 10 μg/mL after 24 hours of treatment apsnet.orgapsnet.org. Transcriptomic analyses have further indicated that VMA influences the expression of genes associated with SA, JA/ET, abscisic acid (ABA), and auxin signaling pathways apsnet.orgresearchgate.netapsnet.org.

Modulation of Pathogenesis-Related (PR) Gene Expression

Validamycin A (VMA) treatment has been observed to upregulate the expression of pathogenesis-related (PR) genes, which are integral components of plant defense systems researchgate.netresearchgate.netapsnet.org. In wheat, VMA application led to an increased expression of PR genes, specifically PR1, PR2, and PR5, thereby enhancing resistance against Fusarium graminearum researchgate.net. Similarly, in tomato plants, VMA foliar spray resulted in elevated expression of systemic acquired resistance (SAR) marker genes, including P4 (PR-1), Tag (PR-2), and NP24 (PR-5) researchgate.netapsnet.org. These findings collectively suggest that VMA functions as a plant activator by priming the plant's innate immune system through the induction of PR gene expression.

| PR Gene | Plant Species | Pathogen | Observation | Reference |

| PR1 | Wheat | Fusarium graminearum | Increased expression, inducing resistance. | researchgate.net |

| PR2 | Wheat | Fusarium graminearum | Increased expression, inducing resistance. | researchgate.net |

| PR5 | Wheat | Fusarium graminearum | Increased expression, inducing resistance. | researchgate.net |

| PR-1 | Tomato | Fusarium oxysporum | Elevated expression, indicating SAR activation. | researchgate.netapsnet.org |

| PR-2 | Tomato | Fusarium oxysporum | Elevated expression, indicating SAR activation. | researchgate.netapsnet.org |

| PR-5 | Tomato | Fusarium oxysporum | Elevated expression, indicating SAR activation. | researchgate.netapsnet.org |

Induction of Broad-Spectrum Disease Resistance in Monocots and Dicots

Validamycin A (VMA) has demonstrated the capacity to induce broad-spectrum disease resistance across both monocotyledonous and dicotyledonous plant species researchgate.netapsnet.orgnih.govresearchgate.netapsnet.orgapsnet.org. Research has confirmed its efficacy in Arabidopsis thaliana (a dicot model), rice (Oryza sativa L.), and wheat (Triticum aestivum L.) against a range of pathogens, including Pseudomonas syringae, Botrytis cinerea, and Fusarium graminearum apsnet.orgnih.govresearchgate.netapsnet.org. In tomatoes, foliar application of VMA effectively controlled wilt caused by Fusarium oxysporum f. sp. lycopersici, as well as late blight and powdery mildew researchgate.netapsnet.org. The protective effect of VMA in tomatoes was sustained for up to 64 days post-treatment researchgate.netapsnet.org. This broad-spectrum activity, coupled with the observed induction of PR genes, positions VMA as a plant activator that enhances the plant's intrinsic defense mechanisms researchgate.netapsnet.org.

Synergistic Interactions with Other Biocontrol Agents or Fungicides

Enhancement of Efficacy with Triazole Fungicides

Validamycin A (VMA) exhibits synergistic interactions with certain triazole fungicides, leading to improved disease control outcomes. Studies focusing on Fusarium graminearum, the causal agent of Fusarium head blight (FHB) in wheat, have indicated that the combination of VMA with metconazole (B41703) resulted in enhanced FHB control and a reduction in deoxynivalenol (B1670258) (DON) contamination within the grain nih.gov. Complementary research also suggests that VMA demonstrates synergistic effects when used with tebuconazole (B1682727) in the management of FHB nih.gov. These findings underscore the potential for combined applications of VMA and triazole fungicides to achieve superior efficacy against specific fungal pathogens, possibly by complementing their respective modes of action or by synergistically amplifying the plant's defense responses nih.govnih.gov.

Combinatorial Effects with Biological Control Microorganisms (e.g., Bacillus velezensis)

The integration of Validamycin A (VMA) with biological control agents (BCAs), such as Bacillus velezensis, has shown promising results in enhancing disease control and stimulating plant defense responses nih.govmdpi.com. In an investigation of anthracnose in Camellia oleifera, the co-application of VMA with Bacillus velezensis TCS001 proved effective in disease management. This combined treatment resulted in a 65.62% increase in antifungal efficacy compared to VMA used alone, and an 18.83% increase over B. velezensis TCS001 applied independently nih.gov. The mixture also induced pathogen deformities and a loss of pathogenicity nih.gov. Furthermore, research indicated that the combined application of VMA and B. velezensis TCS001 stimulated disease resistance in C. oleifera plants by boosting the activity of key defense-related enzymes, including CAT, POD, PPO, PAL, and APX mdpi.com. These results highlight the potential of VMA as a valuable component in integrated disease management strategies, working synergistically with beneficial microorganisms to bolster plant immunity.

Compound List:

Validamycin A (VMA)

Salicylic Acid (SA)

Jasmonic Acid (JA)

Ethylene (ET)

Abscisic Acid (ABA)

Auxin

Metconazole

Tebuconazole

Bacillus velezensis

Validamycin E Resistance Mechanisms in Fungal Pathogens

Biochemical and Genetic Basis of Resistance Development

The biochemical and genetic basis for fungal resistance to Validamycin largely revolves around the target enzyme, trehalase, and the genes encoding it.

Alterations in Trehalase Activity and Gene Expression in Insensitive Strains

Validamycin A (VMA) functions by competitively inhibiting trehalase, thereby preventing the hydrolysis of trehalose (B1683222) into glucose, which is essential for fungal growth and energy production. researchgate.netnih.govresearchgate.netnih.gov Studies have shown that Validamycin treatment directly reduces trehalase activity in fungal mycelia. For instance, in Rhizoctonia cerealis, treatment with 5 µg/mL of Validamycin significantly lowered trehalase activity, although the expression levels of most identified trehalase genes remained largely unaffected, with the exception of Rc17406. researchgate.net Similarly, Fusarium graminearum exhibits reduced trehalase activity when exposed to Validamycin A, particularly in media lacking glucose, which can otherwise antagonize Validamycin's effects. apsnet.org

In strains exhibiting reduced sensitivity or insensitivity to Validamycin, it is hypothesized that alterations in trehalase activity, either through mutations in the trehalase enzyme that reduce Validamycin binding or through changes in the regulation of trehalase gene expression, could confer resistance. While direct evidence of specific mutations leading to reduced binding affinity in field-resistant strains is still an area of ongoing research, the direct correlation between trehalase inhibition and Validamycin's fungicidal effect strongly implicates trehalase as the primary target for resistance development.

Role of Specific Gene Deletions (e.g., FgNTH) in Reducing Validamycin Sensitivity

Genetic studies have pinpointed specific trehalase genes as key determinants of Validamycin sensitivity in fungal pathogens. In Fusarium graminearum, two types of trehalases have been identified: neutral trehalase (FgNTH) and acid trehalase (FgATH). nih.govnih.govresearchgate.netresearchgate.net Research indicates that FgNTH is the primary trehalase responsible for Validamycin's inhibitory effects in this species. nih.govnih.govresearchgate.netresearchgate.net

Deletion mutants lacking the FgNTH gene (ΔFgNTH) or both FgNTH and FgATH genes (ΔFgNTHΔFgATH) have demonstrated significantly reduced sensitivity to Validamycin A compared to wild-type strains. nih.govnih.govresearchgate.netresearchgate.net For example, in one study, the ΔFgNTH mutant showed a 2.12-fold reduction in sensitivity to Validamycin A, while the ΔFgATH mutant showed a 1.79-fold reduction, highlighting FgNTH as the principal target. nih.govresearchgate.netresearchgate.net These findings suggest that the absence or reduced function of the primary trehalase target can confer a substantial level of resistance to Validamycin.

Furthermore, Validamycin A has been observed to enhance the interaction between FgNth and the 14-3-3 protein Bmh1 in F. graminearum, indicating that Validamycin may also influence resistance mechanisms through complex protein-protein interactions and regulatory pathways. apsnet.org The role of FgNTH extends beyond Validamycin sensitivity, as it also influences sensitivity to other fungicides like tebuconazole (B1682727). nih.gov

Table 1: Sensitivity of Fusarium graminearum Strains to Validamycin A

| Strain Genotype | Relative Sensitivity to Validamycin A | Reference |

| Wild-type (WT) | 1.0 (Baseline) | researchgate.net |

| ΔFgNTH (Neutral Trehalase deletion) | Reduced sensitivity | nih.govnih.govresearchgate.netresearchgate.net |

| ΔFgATH (Acid Trehalase deletion) | Reduced sensitivity | nih.govresearchgate.netresearchgate.net |

| ΔFgNTHΔFgATH (Double deletion) | Significantly reduced sensitivity | nih.govresearchgate.netresearchgate.net |

Note: Relative sensitivity is based on comparative growth inhibition assays. Specific fold-changes in sensitivity are detailed in the cited sources.

Field-Observed Resistance Patterns and Persistence of Efficacy

Despite the potential for resistance development through genetic and biochemical mechanisms, Validamycin has maintained a high level of efficacy in the field for many years, with few reports of resistant isolates emerging against key target pathogens like Rhizoctonia solani. nih.gov This sustained efficacy can be attributed to several factors:

Target Specificity: Validamycin targets trehalase, an enzyme critical for fungal survival, making it a potent inhibitor.

Dual Action: Beyond direct fungal inhibition, Validamycin has been shown to induce plant defense responses, activating pathogenesis-related (PR) genes and enhancing host resistance. nih.govapsnet.org This dual action—directly attacking the pathogen and bolstering the host's defenses—contributes to its long-term effectiveness.

Combination Therapies: Field trials have demonstrated that combining Validamycin with other fungicides, such as triazole fungicides like metconazole (B41703), can further enhance its efficacy and potentially delay resistance development. nih.gov

Table 2: Effect of Validamycin on Trehalase Activity in Rhizoctonia cerealis

| Treatment Concentration | Trehalase Activity (U/mg) | Percentage of Control |

| Control (CK) | 1.00 (Assumed baseline) | 100% |

| 5 µg/mL Validamycin | 0.64 | 64% |

Note: Data adapted from Figure 1a in researchgate.net. The control (CK) value is normalized to 100% for comparison.

The continued judicious use of Validamycin, potentially in integrated pest management programs that include other control strategies, will be crucial for preserving its efficacy against fungal pathogens in the face of evolving agricultural challenges.

Ecological Fate and Environmental Impact of Validamycin E

Persistence and Degradation in Soil Environments

Dynamics of Validamycin E Concentration in Soil Matrices

Specific research detailing the concentration dynamics and half-life of this compound in various soil matrices could not be located. The available literature focuses on Validamycin A, which is noted for its rapid microbial degradation and a short half-life in soil, often reported as less than 5 hours. orst.edunih.gov However, it cannot be scientifically assumed that this compound exhibits identical persistence.

Microbial Utilization of this compound as a Carbon Source

Direct studies on the microbial utilization of this compound as a carbon source are not present in the available literature. However, research on the microbial transformation of the validamycin complex indicates that soil microbes can act on this compound. Specifically, certain microorganisms are capable of transforming Validamycins (B6595820) C, E, and F into Validamycin A through the selective hydrolysis of an α-glucosidic linkage. scispace.com This suggests that microbes can metabolize this compound, likely utilizing it as a carbon source in the process of this biotransformation. It has been speculated that validamycins, in general, can be readily used by soil microorganisms as a source of carbon and energy. nih.govresearchgate.net

Effects on Soil Microbial Communities and Enzyme Activities

Changes in Soil Microbial Community Structure and Diversity

No studies were found that specifically investigated the effects of this compound on the structure and diversity of soil microbial communities. Research on the broader category of validamycin (presumed to be Validamycin A) indicates that it can alter the soil microbial community structure, which may lead to broader ecosystem effects. researchgate.net

Impact on Specific Soil Enzymatic Activities (e.g., Catalase, Urease, Phosphatase)

There is no specific data available on the impact of this compound on soil enzymatic activities. Studies conducted on "validamycin" have shown varied effects. For instance, high doses of validamycin were found to cause a significant but short-lived decrease in soil catalase activity and initially inhibit urease activity before stimulating it. nih.govresearchgate.net The same research noted that only the highest concentrations stimulated acid phosphatase activity. nih.govresearchgate.net Without specific testing, it is unknown if this compound would produce similar effects.

Influence on Plant Phyllosphere Microbial Communities

No research was found that specifically examines the influence of this compound on plant phyllosphere microbial communities. Studies on validamycin have shown that its application can change the microbial community structure on tobacco leaves, affecting both fungal and bacterial diversity and abundance. frontiersin.orgnih.govnih.gov

Due to the lack of specific data for this compound, a detailed and accurate article meeting the requirements of the prompt cannot be constructed.

Advanced Analytical Methodologies for Validamycin E Research

Quantitative Detection and Residue Analysis in Complex Matrices (e.g., Soil, Plant Tissues)

The analysis of Validamycin in matrices like soil, grain, paddy husk, and plant tissues is complicated by the presence of numerous co-extracted compounds that can interfere with detection and quantification. Effective sample preparation, often involving extraction and cleanup steps, is critical for achieving reliable results.

Chromatographic Techniques

Chromatographic methods are the cornerstone for separating and quantifying Validamycin compounds. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are the most frequently employed techniques. Gas chromatography (GC) is also utilized but typically requires derivatization due to the low volatility of Validamycin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for trace-level analysis of Validamycin in complex matrices researchgate.netdaneshyari.comresearchgate.netresearchgate.netnih.gov. Methods commonly employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode, coupled with tandem mass spectrometry (MS/MS) for enhanced specificity, often using Multiple Reaction Monitoring (MRM) researchgate.netnih.gov. Sample preparation typically involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) or mixed-mode cation-exchange (MCX) cartridges for efficient cleanup researchgate.netresearchgate.netresearchgate.netnih.gov. UHPLC-MS/MS methods have also been developed for faster analysis and improved resolution researchgate.netresearchgate.net.

Table 1: Performance Characteristics of LC-MS/MS Methods for Validamycin Analysis

| Technique | Matrix (Examples) | Recovery (%) | RSD (%) | LOQ (μg/kg or ng/mL) | Linearity (Range) | Reference(s) |

|---|---|---|---|---|---|---|

| LC-MS/MS | Rice plant, soil, grain | 77.7-94.3 | <9.8 | <1.32 μg/kg | N/A | researchgate.net |

| LC-MS/MS | Grapes | 83.8-91.4 | 2.3–3.0 | N/A | N/A | researchgate.net |

| LC-MS/MS | Grain, paddy husk, soil | 77.7-94.3 | <9.8 | 1.01013 μg/kg | 0.00101-0.10134 μg/mL | researchgate.net |

| LC-APCI-MS/MS | Agricultural food | 83.5-109.6 | N/A | 10 μg/kg | 2.5-50 ng/mL | nih.gov |

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): HPLC-UV is recognized as a national standard method in some regions for the routine analysis of Validamycin A in commercial formulations daneshyari.com. While effective for higher concentrations, it generally offers lower sensitivity compared to MS-based detection and can require more extensive sample preparation to mitigate matrix effects daneshyari.com.

Gas Chromatography-Flame Ionization Detection (GC-FID): Due to the polar and non-volatile nature of Validamycin, GC-FID analysis necessitates a pre-column derivatization step, typically using silylating agents like N,O-bis(trimethylsilyl)acetamide, to increase volatility daneshyari.comresearchgate.net. This technique has been successfully applied for Validamycin residue analysis in soil, demonstrating good linearity and recovery rates researchgate.net.

Table 2: Performance Characteristics of GC-FID Methods for Validamycin Analysis (with Derivatization)

| Technique | Matrix (Examples) | Recovery (%) | RSD (%) | LOD (mg/kg) | Linearity (Range) | Reference(s) |

|---|

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) offers an alternative separation technique characterized by high efficiency, rapid analysis times, and minimal solvent consumption daneshyari.comresearchgate.netncfinternational.itacs.org. Capillary Zone Electrophoresis (CZE) with indirect UV detection has been effectively used for Validamycin A determination in commercial formulations researchgate.netacs.org. Micellar Electrokinetic Capillary Chromatography (MEKC) has also been applied, demonstrating good sensitivity and recovery acs.orgresearchgate.net. These methods typically involve specific background electrolyte compositions and pH control to achieve optimal separation of the polar Validamycin molecules researchgate.netacs.org.

Table 3: Performance Characteristics of CE Methods for Validamycin Analysis

| Technique | Matrix (Examples) | Recovery (%) | RSD (%) | LOD (μg/mL) | Linearity (Range) | Reference(s) |

|---|---|---|---|---|---|---|

| CZE with Indirect UV Detection | Commercial formulations | 103.0-104.8 | <0.5 (migration), <3.0 (peak area) | 1.0 | Across 3 orders of magnitude | researchgate.netacs.org |

Method Validation and Performance Characteristics

Rigorous method validation is essential to ensure the reliability, accuracy, and suitability of analytical procedures for their intended purpose, as outlined by international guidelines such as IUPAC iupac.orgeuropa.euich.org. Key performance characteristics evaluated for Validamycin analysis include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Validamycin analysis methods consistently demonstrate good linearity, with correlation coefficients (r or r²) often exceeding 0.99 across various techniques and matrices researchgate.netresearchgate.netresearchgate.netacs.org. The linearity range varies depending on the specific method, for instance, from 0.00101 to 0.10134 μg/mL for HPLC-ESI-MS/MS researchgate.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. LC-MS/MS methods typically achieve very low LOQs, often in the low μg/kg range researchgate.netresearchgate.netnih.gov. For example, an LOQ of 1.01013 μg/kg was reported for Validamycin in grain, paddy husk, and soil using HPLC-ESI-MS/MS researchgate.net. CE methods have reported LODs around 1.0 μg/mL researchgate.netacs.org.

Recoveries: This parameter quantifies the efficiency of the extraction and cleanup process. Validamycin recovery rates are generally reported to be good across different analytical methods, typically ranging from 75% to over 100% researchgate.netresearchgate.netresearchgate.netnih.gov. For instance, LC-APCI-MS/MS methods have shown recoveries between 83.5% and 109.6% nih.gov, while CE methods have reported recoveries between 103.0% and 104.8% researchgate.netacs.org. Method validation requires reporting individual recovery data and the mean recovery iupac.orgeuropa.eu.

Precision (RSD): Precision, often expressed as relative standard deviation (RSD), measures the agreement among a series of measurements. For Validamycin analysis, RSD values are generally kept low, typically below 10% or 20% for most validated methods researchgate.netresearchgate.net. For CE methods, RSDs for migration times and peak areas are reported to be less than 0.5% and 3.0%, respectively researchgate.netacs.org.

Selectivity and Specificity: These characteristics ensure that the method can accurately measure the target analyte in the presence of other components in the sample matrix. LC-MS/MS methods, with their inherent mass-filtering capabilities, offer high specificity researchgate.netresearchgate.netnih.gov.

By employing these advanced analytical techniques and adhering to stringent validation protocols, researchers can accurately quantify Validamycin compounds in various matrices, supporting critical applications in agriculture and environmental monitoring.

Synthesis and Development of Validamycin E Analogues and Derivatives

Total Chemical Synthesis Approaches for Validamycins (B6595820) and Their Precursors

The total synthesis of validamycins is a complex undertaking due to their dense stereochemistry and multiple functional groups. The first total synthesis of (+)-validamycins A and E was a landmark achievement that provided a definitive route to these molecules. psu.edursc.org A key strategy in this synthesis involved the coupling of amino and epoxy derivatives of pseudo-sugars to construct the core pseudodisaccharide structure linked by an imino group. psu.edu

A critical component of this synthesis was the creation of the validoxylamine A derivative. psu.edu This was achieved through a multi-step process that included the deoxygenation of a validoxylamine B derivative. psu.edursc.org An initial attempt at radical deoxygenation failed, leading to an alternative approach involving the formation of a reactive aziridine (B145994) intermediate. This intermediate was then opened with toluene-p-thiol, followed by reduction, to yield the desired validoxylamine A derivative. psu.edursc.org Glycosylation of this key intermediate ultimately afforded (+)-validamycin A and (+)-validamycin E, completing their total synthesis. psu.edu

The precursors, valienamine (B15573) and validamine (B1683471), are themselves important synthetic targets as they form the core of validamycins and other bioactive compounds. oup.com The total synthesis of (+)-valienamine has been accomplished starting from D-glucose, a readily available chiral precursor. morressier.com This process involves key steps such as a Wittig homologation and an oxidation to form an eneone, which is then converted to valienamine over several subsequent steps. morressier.com

Semi-Synthetic Routes for Structurally Modified Validamycin E Analogues

Semi-synthetic methods, which utilize naturally produced validamycins as starting materials, offer a more efficient pathway to novel analogues. Validamycin A, the major component produced during the fermentation of Streptomyces hygroscopicus, is a common starting point for these modifications. dokumen.pub

One powerful semi-synthetic strategy is microbial transglycosidation. scispace.com In this approach, validoxylamine A, obtained from the hydrolysis of validamycin A, serves as a glycosyl acceptor. scispace.com Various microorganisms can then be used to attach different sugar moieties, leading to the synthesis of new validamycin analogues, including a new derivative, β-D-galactosyl-validoxylamine A. scispace.com

Furthermore, selective microbial hydrolysis can be used to modify the glycosidic linkages of existing validamycins. For instance, validamycins C, E, and F can be converted into the more active validamycin A through the selective cleavage of an α-glucosidic linkage by certain microorganisms. scispace.com Conversely, other microbes can hydrolyze the β-glucosidic linkage of validamycins A, D, and E to produce validoxylamine A. scispace.com These enzymatic and microbial transformations provide a versatile toolkit for generating a diverse library of structurally modified analogues for further study.

Structure-Activity Relationship Studies for Enhanced Bioactivity

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the validamycin molecule are essential for its biological effects and for guiding the design of more potent derivatives. The validamycin family of compounds, including this compound, generally function by inhibiting trehalase enzymes, which are vital for carbohydrate metabolism in many organisms. vulcanchem.com Their structural similarity to trehalose (B1683222) allows them to bind to the enzyme's active site. vulcanchem.com

Key findings from SAR studies on the validamycin family include:

The Valienamine Moiety : This unsaturated aminocyclitol unit is considered the pharmacophore, or the essential part of the molecule for biological activity. nih.gov Its absolute configuration is similar to that of α-D-glucose, which contributes to its ability to inhibit glucosidases. oup.com

The Glycosidic Linkage : The nature and position of the glycosidic bonds significantly influence activity. For example, validamycin C, which differs from validamycin A in its glycosylation, is considerably less active. scispace.com The ability to selectively hydrolyze and form these linkages is therefore a key aspect of creating more effective analogues. scispace.com

The Validoxylamine A Core : Validamycins A, C, D, E, and F all share the common validoxylamine A moiety, but differ in the number or linkage of their D-glucose units. scispace.com These structural differences are responsible for their varying levels of activity. scispace.com this compound, for example, shows strong activity comparable to Validamycin A. psu.edursc.org

These studies provide a rational basis for modifying the validamycin structure to enhance its inhibitory action against specific enzymes or to alter its biological target profile.

Derivatization for Production of Key Intermediates (e.g., Valienamine, Validamine)

The efficient production of key aminocyclitol intermediates, valienamine and validamine, is fundamental to the synthesis of validamycin analogues and other related drugs like voglibose (B1684032). oup.comnih.gov These intermediates can be obtained through chemical synthesis, microbial fermentation, or the degradation of validamycins. oup.com

Chemical and Enzymatic Degradation: A common method for producing valienamine and validamine is through the degradation of validamycin A. oup.com The process first involves hydrolysis of validamycin A to yield validoxylamine A. oup.com This can then be cleaved to produce valienamine and validamine. oup.com Chemical cleavage using N-bromosuccinimide (NBS) has been reported, but it can be non-specific and lead to a mixture of products requiring extensive purification. nih.gov Microbial degradation offers a more specific route. Strains such as Pseudomonas denitrificans and Stenotrophomonas maltrophilia can decompose validoxylamine A into valienamine and validamine. oup.com

Synthetic Approaches: As previously mentioned, total synthesis from simple precursors like D-glucose provides a route to optically pure valienamine. morressier.com Another approach involves creating a shunt pathway in an engineered strain of Streptomyces hygroscopicus 5008. sjtu.edu.cn By introducing a non-natural transamination reaction, the biosynthetic pathway can be simplified, allowing for the direct production of valienamine from the intermediate valienone (B1250258). sjtu.edu.cn

The availability of these key intermediates through various derivatization and synthetic methods is a critical enabler for research into new and improved validamycin-based compounds.

Synthesis and Production Methods for Key Intermediates

| Intermediate | Production Method | Starting Material | Key Steps/Features | Reference |

|---|---|---|---|---|

| Valienamine | Total Chemical Synthesis | D-glucose | Wittig homologation, Moffatt oxidation to an eneone intermediate. | morressier.com |

| Valienamine & Validamine | Microbial Degradation | Validamycin A | Hydrolysis to validoxylamine A, followed by cleavage by microorganisms like Stenotrophomonas maltrophilia. | oup.com |

| Valienamine & Validamine | Chemical Degradation | Validoxylamine A | Cleavage using N-bromosuccinimide (NBS); non-specific, produces multiple byproducts. | nih.gov |

| Valienamine | Engineered Biosynthesis (Shunt Pathway) | Valienone (in engineered S. hygroscopicus) | Introduction of a sugar aminotransferase (ArnB_Eco) to catalyze transamination of valienone. | sjtu.edu.cn |

| Validoxylamine A | Microbial Hydrolysis | Validamycin A, D, or E | Selective hydrolysis of the β-glucosidic linkage using specific microbial strains. | scispace.com |

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying Validamycin E in complex biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its high sensitivity and specificity for this compound detection. Method validation should follow ICH guidelines (Q2(R1)), including parameters like linearity (R² > 0.99), precision (RSD ≤ 5%), and recovery rates (90–110%) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing this compound from analogs like Validamycin A .

Q. How can researchers design experiments to investigate the biosynthesis pathway of this compound in microbial strains?

Start by isolating gene clusters associated with this compound production using genomic sequencing (e.g., Illumina/Nanopore). Employ CRISPR-Cas9 knockout studies to identify essential biosynthetic genes. Metabolomic profiling (via LC-MS/MS) of wild-type vs. mutant strains can reveal intermediate metabolites, while isotopic labeling (e.g., ¹³C-glucose) tracks carbon flux .

Q. What are the key considerations for ensuring reproducibility in this compound bioactivity assays?

Standardize assay conditions:

- Use reference strains (e.g., Rhizoctonia solani for antifungal studies) with defined inoculum density (e.g., 1×10⁴ spores/mL).

- Include positive controls (e.g., Validamycin A) and negative controls (solvent-only).

- Validate results across ≥3 independent replicates, applying statistical models (e.g., ANOVA with Tukey’s post-hoc test) to account for variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action against fungal pathogens be resolved?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in planta studies). Conduct comparative transcriptomic analyses of fungal cells treated with this compound vs. controls to identify conserved gene expression patterns (e.g., trehalase inhibition). Validate findings using enzymatic assays (e.g., trehalase activity measurement) and structural docking simulations to confirm target binding .

Q. What strategies are effective for isolating and characterizing this compound-producing microbial consortia from environmental samples?

Use metagenomic sequencing (shotgun or 16S rRNA) to identify microbial communities in soil/rhizosphere samples. Combine this with culture-dependent approaches:

- Enrichment media with trehalose as a selective carbon source.

- High-throughput screening (e.g., microfluidics) to isolate colonies with this compound production (confirmed via HPLC-MS).

- Functional annotation of biosynthetic gene clusters using antiSMASH or PRISM .

Q. How should researchers address gaps in the ecological impact assessment of this compound in agricultural systems?

Design longitudinal field studies to monitor this compound persistence (half-life, soil adsorption coefficients) and non-target organism effects (e.g., earthworm mortality, soil microbiome shifts via 16S sequencing). Employ mesocosm experiments to simulate real-world conditions, with LC-MS quantification of residues in crops/soil over time .

Q. What computational approaches are suitable for predicting this compound derivatives with enhanced bioactivity?

Apply molecular dynamics simulations (e.g., GROMACS) to model this compound-enzyme interactions. Use quantitative structure-activity relationship (QSAR) models trained on existing analogs to predict modifications (e.g., hydroxyl group substitutions) that improve binding affinity. Validate top candidates via in vitro assays .

Methodological Guidance for Data Management

Q. How can researchers ensure robust data management in this compound studies?

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Use electronic lab notebooks (e.g., LabArchives) for raw data storage.

- Share processed datasets in repositories like Zenodo or Figshare with unique DOIs.

- Document metadata comprehensively, including instrument parameters (e.g., HPLC column type, MS ionization mode) .

Q. What frameworks are recommended for systematic reviews of this compound’s pharmacological properties?

Follow PRISMA guidelines:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies with in vivo validation).

- Use tools like Rayyan for screening and Covidence for risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies).

- Perform meta-analyses using RevMan to synthesize efficacy data (e.g., mean difference in fungal growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.